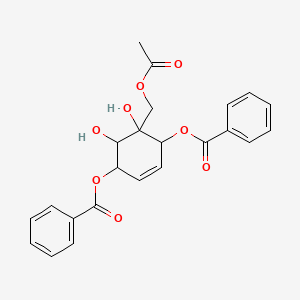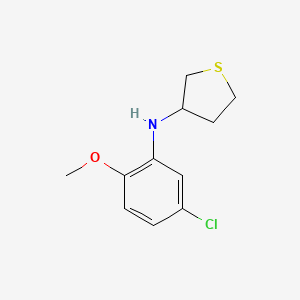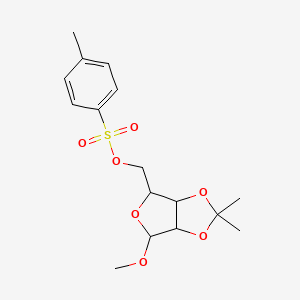
H-Arg-asn-NH2 sulfate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-asn-NH2 sulfate salt typically involves the coupling of L-arginine and L-asparagine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N-methylmorpholine (NMM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis reactors. The process is optimized for yield and purity, often incorporating automated synthesis equipment and rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
H-Arg-asn-NH2 sulfate salt can undergo various chemical reactions, including:
Oxidation: This reaction can modify the arginine residue, potentially forming products like nitrosoarginine.
Reduction: Reduction reactions can affect the peptide bonds or side chains, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to partially or fully reduced peptides.
科学的研究の応用
H-Arg-asn-NH2 sulfate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and reaction mechanism investigations.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
作用機序
The mechanism by which H-Arg-asn-NH2 sulfate salt exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The arginine residue can participate in hydrogen bonding and electrostatic interactions, while the asparagine residue can form hydrogen bonds and contribute to the overall stability of the compound. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
H-Arg-Gly-NH2 sulfate salt: Another dipeptide with similar properties but different biological activities.
H-Arg-Lys-NH2 sulfate salt: Contains lysine instead of asparagine, leading to distinct chemical and biological characteristics.
Uniqueness
H-Arg-asn-NH2 sulfate salt is unique due to its specific combination of arginine and asparagine, which imparts distinct chemical reactivity and biological functions. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
特性
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N7O3/c11-5(2-1-3-16-10(14)15)9(20)17-6(8(13)19)4-7(12)18/h5-6H,1-4,11H2,(H2,12,18)(H2,13,19)(H,17,20)(H4,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIQNVRLTYGIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)N)C(=O)N)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)



![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)




![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)
